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Ilorasertib was evaluated in Phase I trials for advanced solid tumours and hematologic malignancies. The

primary objectives were to determine its safety profile, tolerability, pharmacokinetics, and to identify the

maximum tolerated dose (MTD) [1] [2].

Trial Aspect
Findings in Solid Tumours
[1]

Findings in Hematologic Malignancies
[2]

Patient Population Advanced solid tumours AML, MDS, CMML

Dosing Regimens Oral once-daily, oral twice-

daily, intravenous

Oral once-weekly, oral twice-weekly,

intravenous, combination with azacitidine

Recommended Phase
2 Dose

Not definitively established 540 mg once weekly, 480 mg twice weekly

Most Frequent
Adverse Events

Fatigue (48%), Anorexia

(34%), Hypertension (34%)

Hypertension (28.8%), Hypokalemia

(15.4%), Anemia (13.5%)

Dose-Limiting
Toxicities

Related to VEGFR inhibition Not specified

Antitumour Activity 2 partial responses Clinical responses in 3 AML patients

A key pharmacodynamic finding was that maximum inhibition of VEGFR2 in the systemic vasculature

was achieved at lower doses and exposures than those required to inhibit Aurora kinase B in tissue [1].
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This explains why side effects commonly associated with VEGFR inhibition (like hypertension) were

frequently observed, while toxicities from Aurora kinase inhibition were less common.

Experimental Protocols for Key Assays

Here are the methodologies used in the preclinical and clinical studies to evaluate Ilorasertib's activity.

1. In Vitro Kinase Inhibition Assays [1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ilorasertib against
purified kinase enzymes.

Methodology: Enzyme assays were conducted in a homogeneous time-resolved fluorescence
(HTRF) format using 1 mM ATP to simulate physiological conditions. This measures the compound's

direct potency in a biochemical setting.

2. Cellular Autophosphorylation & Biomarker Inhibition Assays [1]

Objective: To confirm that biochemical kinase inhibition translates into functional cellular activity.

Methodology:
Aurora Kinase B Inhibition: Measured by the reduction of phosphorylation of histone H3

(Ser10) in cells. This is a specific marker for Aurora B activity at the mitotic chromosome [1].
VEGFR2 Inhibition: Ligand-stimulated cells (e.g., with VEGF) were treated with Ilorasertib.

Inhibition was determined by measuring the reduction in VEGFR2 autophosphorylation using
Western analysis or other immunoassays [1].

Placental Growth Factor (PlGF) Assay: Used as a systemic pharmacodynamic (PD)
biomarker for VEGFR inhibition in clinical trials. Blood samples were collected from patients,

and PlGF concentration was measured, typically via ELISA [2].

3. In Vivo Anti-tumour Efficacy Models [3]

Objective: To evaluate the antitumor activity of Ilorasertib in live animal models.

Methodology:
Female SCID/beige mice were implanted with tumour xenografts (e.g., MV-4-11 leukemia or

SKM-1 models).
Ilorasertib was administered orally at various doses (e.g., 6.25 to 25 mg/kg).

Anti-tumour activity was assessed by measuring tumour growth inhibition (TGI) over time
compared to a control group.
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VEGFR2 Signaling Pathway & Inhibitor Binding

The following diagram illustrates the key signaling pathway of VEGFR2, Ilorasertib's primary anti-

angiogenic target, and its mechanism of ATP-competitive inhibition.
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VEGFR2 signaling pathway and Ilorasertib's ATP-competitive inhibition mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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